molecular formula C30H48O3 B1196634 Maprounic acid CAS No. 26549-17-7

Maprounic acid

Cat. No.: B1196634
CAS No.: 26549-17-7
M. Wt: 456.7 g/mol
InChI Key: BHHPRAFMEFGOLZ-QVUWEPBXSA-N
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Description

Maprounic acid is a pentacyclic triterpenoid originally isolated from the root bark of Maprounea africana, a plant native to tropical Africa. Initially characterized as a distinct ursane-type triterpene, its structure was later revised via X-ray crystallography to be identical to aleuritolic acid (3β-hydroxyurs-12-en-29-oic acid) . The compound has a molecular formula of C₃₀H₄₈O₃ and a molecular weight of 456.36 g/mol .

This compound exhibits notable bioactivities, including inhibition of HIV-1 reverse transcriptase (RT) and cytotoxicity against P-388 murine leukemia cells in vitro . It is primarily harvested from wild plants in Africa for local medicinal use, though commercial production remains undocumented .

Properties

CAS No.

26549-17-7

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-hydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)16-17-30(24(32)33)15-10-21-28(6)12-8-19-26(3,4)23(31)11-14-27(19,5)20(28)9-13-29(21,7)22(30)18-25/h10,19-20,22-23,31H,8-9,11-18H2,1-7H3,(H,32,33)/t19-,20+,22-,23-,27-,28+,29+,30+/m0/s1

InChI Key

BHHPRAFMEFGOLZ-QVUWEPBXSA-N

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]4(C3=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C(=O)O)C

Synonyms

3-hydroxyurs-12-en-29-oic acid
maprounic acid

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Backbone Variations : this compound (ursane) differs from medicagenic acid (oleanane) in ring configuration .
  • Functional Groups : Maslinic acid has an additional hydroxyl group at C2, enhancing hydrophilicity and antioxidant capacity compared to this compound .
  • Carboxyl Position : Micromeric and pomolic acids feature carboxyl groups at C28 instead of C29, altering solubility and receptor binding .

Functional and Bioactivity Comparisons

Anti-HIV Activity

  • This compound derivatives inhibit HIV-1 RT at IC₅₀ values of 10–50 μM, but kinetic non-specificity limits therapeutic utility .
  • Maslinic acid shows stronger anti-HIV activity (IC₅₀ ~5 μM) due to enhanced membrane permeability from its dihydroxy structure .

Anticancer Activity

  • This compound: Active against P-388 leukemia cells (IC₅₀ ~20 μM) but non-cytotoxic to mammalian cells, suggesting selective targeting .
  • Pomolic acid : Exhibits broader cytotoxicity (e.g., IC₅₀ ~8 μM against HeLa cells) via apoptosis induction, attributed to its 19-hydroxyl group .

Anti-Inflammatory and Antioxidant Effects

  • Maslinic acid : Superior antioxidant capacity (EC₅₀ ~15 μM in DPPH assay) due to dual hydroxyl groups .
  • Medicagenic acid: Functions as a saponin, enhancing immune modulation via triterpenoid-glycoside conjugates .

Q & A

Q. How can researchers enhance reproducibility in this compound studies?

  • Methodological Answer :
  • Open data : Deposit raw chromatograms, NMR spectra, and crystallographic data in FAIR-aligned repositories (e.g., ChemRxiv, Figshare).
  • Detailed SOPs : Document extraction/purification protocols, including solvent gradients and column specifications (e.g., C18, 5 µm particle size) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Maprounic acid
Reactant of Route 2
Maprounic acid

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